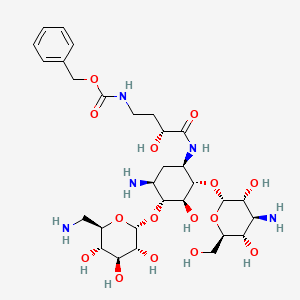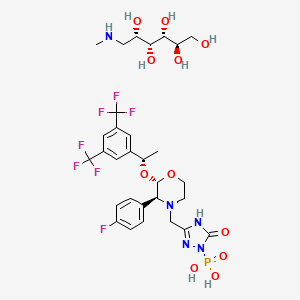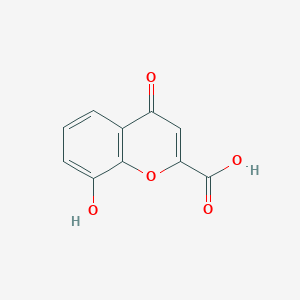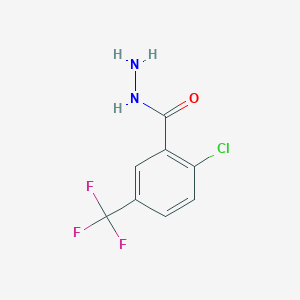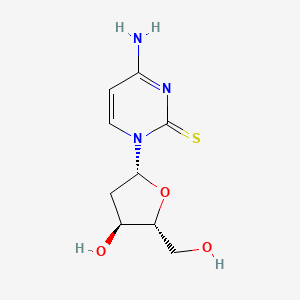
2-Thio-2'-deoxy Cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thio-2’-deoxy Cytidine is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom. . The unique structural modification of 2-Thio-2’-deoxy Cytidine allows it to interact differently with biological systems compared to its oxygen-containing counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-2’-deoxy Cytidine typically involves the thiophosphorylation of 2,2’-anhydro-1-β-D-arabinosylcytosine. This process is carried out using dithiophosphate, which predominantly yields the 3’-O-phosphorothioate isomer. An intramolecular displacement reaction then leads to the formation of 2-Thio-2’-deoxy Cytidine .
Industrial Production Methods
While specific industrial production methods for 2-Thio-2’-deoxy Cytidine are not extensively documented, the general approach involves scalable and column chromatography-free synthesis of protected 4-thioribose intermediates. This methodology can be adapted for multigram preparation, making it suitable for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Thio-2’-deoxy Cytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thionucleosides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Thio-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: 2-Thio-2’-deoxy Cytidine has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new therapeutic agents and diagnostic tools.
Mecanismo De Acción
The primary mechanism of action of 2-Thio-2’-deoxy Cytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases (DNMTs). This inhibition leads to the depletion of DNMT1, a maintenance methyltransferase responsible for maintaining DNA methylation patterns. The depletion of DNMT1 results in the reactivation of silenced tumor suppressor genes, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another DNMT inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
5-Aza-4’-thio-2’-deoxycytidine: A similar compound with a sulfur atom in the ribose ring, showing lower toxicity and higher selectivity for DNMT1 depletion.
Uniqueness
2-Thio-2’-deoxy Cytidine is unique due to its sulfur-containing ribose ring, which imparts distinct chemical and biological properties. This structural modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for therapeutic development .
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6+,8+/m0/s1 |
Clave InChI |
WMLHZFBXLAULRZ-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


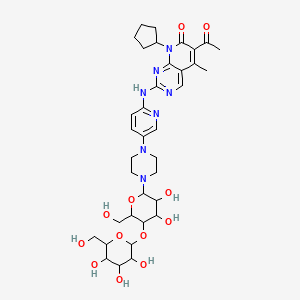
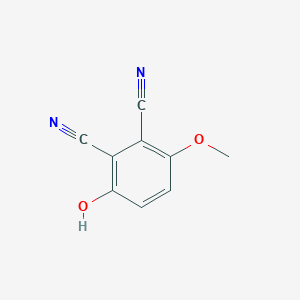
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
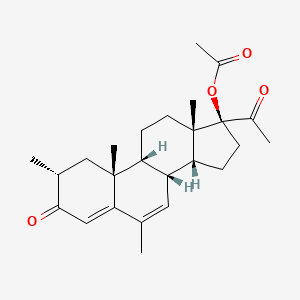
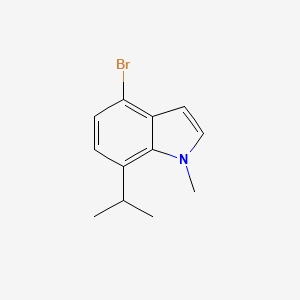
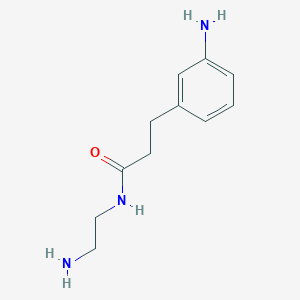
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
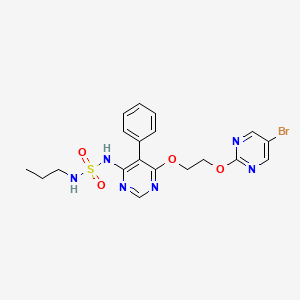
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
